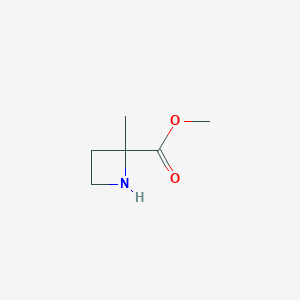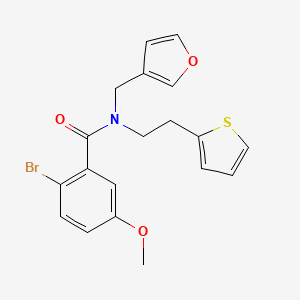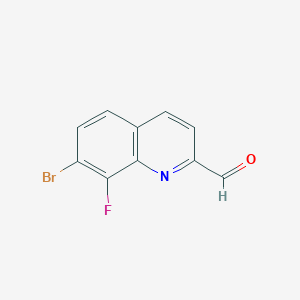![molecular formula C17H14ClN5O3 B2933067 5-{[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1261016-25-4](/img/structure/B2933067.png)
5-{[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several interesting functional groups including a 1,2,4-oxadiazole, a pyrazolo[1,5-a]pyrazin-4(5H)-one, and a chloromethyl group. Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms . They have been found in many biologically active compounds and are of interest in medicinal chemistry .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures have been studied. For example, 1,2,4-oxadiazole derivatives have been shown to exhibit various biological activities, suggesting they may undergo a range of chemical reactions .Wissenschaftliche Forschungsanwendungen
Neuroprotective Agent
This compound has been studied for its potential as a neuroprotective agent . Neuroprotection aims to preserve neuronal function and structure, which is crucial in preventing or slowing disease progression by reducing neuronal death. The compound’s derivatives have shown promise in protecting against neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Anti-neuroinflammatory Properties
The anti-neuroinflammatory properties of this compound are significant. Inflammation in the nervous system can lead to or exacerbate neurodegenerative conditions. Derivatives of this compound have demonstrated the ability to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), which are key mediators of neuroinflammation .
Antiviral Activity
Pyrimidine and its derivatives, which are structurally related to the compound , have been utilized for their antiviral properties. This suggests that the compound could potentially be developed to treat viral infections, although specific studies on this compound’s antiviral activity would be required to confirm this application .
Anticancer Potential
The structural framework of pyrimidine derivatives has been explored for anticancer activity. By extension, the compound “5-{[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one” may hold potential in cancer research, particularly in the synthesis of novel anticancer drugs .
Antioxidant Use
Compounds with pyrimidine structures have shown antioxidant capabilities. Antioxidants are vital in combating oxidative stress, which can damage cells and is linked to various diseases. Therefore, this compound could be valuable in developing treatments that require antioxidant properties .
Antimicrobial Applications
The antimicrobial activity of pyrimidine derivatives is well-documented. This compound could contribute to the development of new antimicrobial agents, which are increasingly important due to the rise of antibiotic-resistant bacteria .
Wirkmechanismus
Eigenschaften
IUPAC Name |
5-[[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN5O3/c1-25-12-4-2-11(3-5-12)13-8-14-17(24)22(6-7-23(14)20-13)10-15-19-16(9-18)26-21-15/h2-8H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NELIDGSIQVVWKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NOC(=N4)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-Amino-4-(4-methoxyphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl)(morpholino)methanone](/img/structure/B2932984.png)



![1-[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B2932992.png)
![3-[4-[4-(2-Fluorophenoxy)piperidin-1-yl]piperidine-1-carbonyl]-1-methylpyridin-2-one;hydrochloride](/img/structure/B2932995.png)

![4-[(4-Chlorophenyl)amino]-6-methylquinoline-2-carboxylic acid](/img/structure/B2932998.png)



![2-(Methoxymethyl)-4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine;hydrochloride](/img/structure/B2933003.png)

![2,8,11-Trioxadispiro[2.1.55.33]tridecane](/img/structure/B2933007.png)